

2,3,6-Trichlorobenzoic Acid: A Comprehensive Technical Review

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Compound of Interest

Compound Name: *2,3,6-Trichlorobenzoic acid*

Cat. No.: *B165525*

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Introduction

2,3,6-Trichlorobenzoic acid (2,3,6-TBA) is a synthetically produced organochlorine compound. Historically, it has been utilized as a potent, non-selective herbicide for the control of broad-leaved weeds in various agricultural settings.^{[1][2]} Beyond its agrochemical applications, 2,3,6-TBA also serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).^[3] This technical guide provides an in-depth overview of its chemical and physical properties, synthesis methodologies, applications, and toxicological profile, supplemented with detailed experimental protocols and pathway visualizations.

Chemical Identification and Structure

The unique arrangement of chlorine atoms on the benzoic acid ring dictates the chemical behavior and biological activity of 2,3,6-TBA.

- CAS Number: 50-31-7^{[4][5]}
- Molecular Formula: C₇H₃Cl₃O₂^{[2][4]}
- IUPAC Name: **2,3,6-trichlorobenzoic acid**^[5]
- Synonyms: 2,3,6-TBA, TCBA, Trysben, Benzak^{[5][6]}

The structure of **2,3,6-Trichlorobenzoic acid** consists of a benzene ring substituted with a carboxylic acid group at position 1, and chlorine atoms at positions 2, 3, and 6.[5]

Physicochemical Properties

A summary of the key physicochemical properties of **2,3,6-Trichlorobenzoic acid** is presented in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Weight	225.46 g/mol	[4]
Appearance	Colorless crystalline powder	[7][8]
Melting Point	126-127 °C	[1][2]
Boiling Point	324.5±37.0 °C (Predicted)	[2]
Density	1.5599 g/cm ³ (Estimate)	[2]
Solubility	Soluble in methanol.	[2]
Vapor Pressure	0.00055 mmHg	[7]

Synthesis and Manufacturing

The primary route for the synthesis of **2,3,6-Trichlorobenzoic acid** involves the oxidation of 2,3,6-trichlorotoluene.[9] Another common method is the chlorination of benzoic acid derivatives.[10]

Experimental Protocol: Synthesis from 2,3,6-Trichlorobenzene

This protocol outlines a general procedure for the laboratory-scale synthesis of **2,3,6-Trichlorobenzoic acid**.[1][2]

Materials:

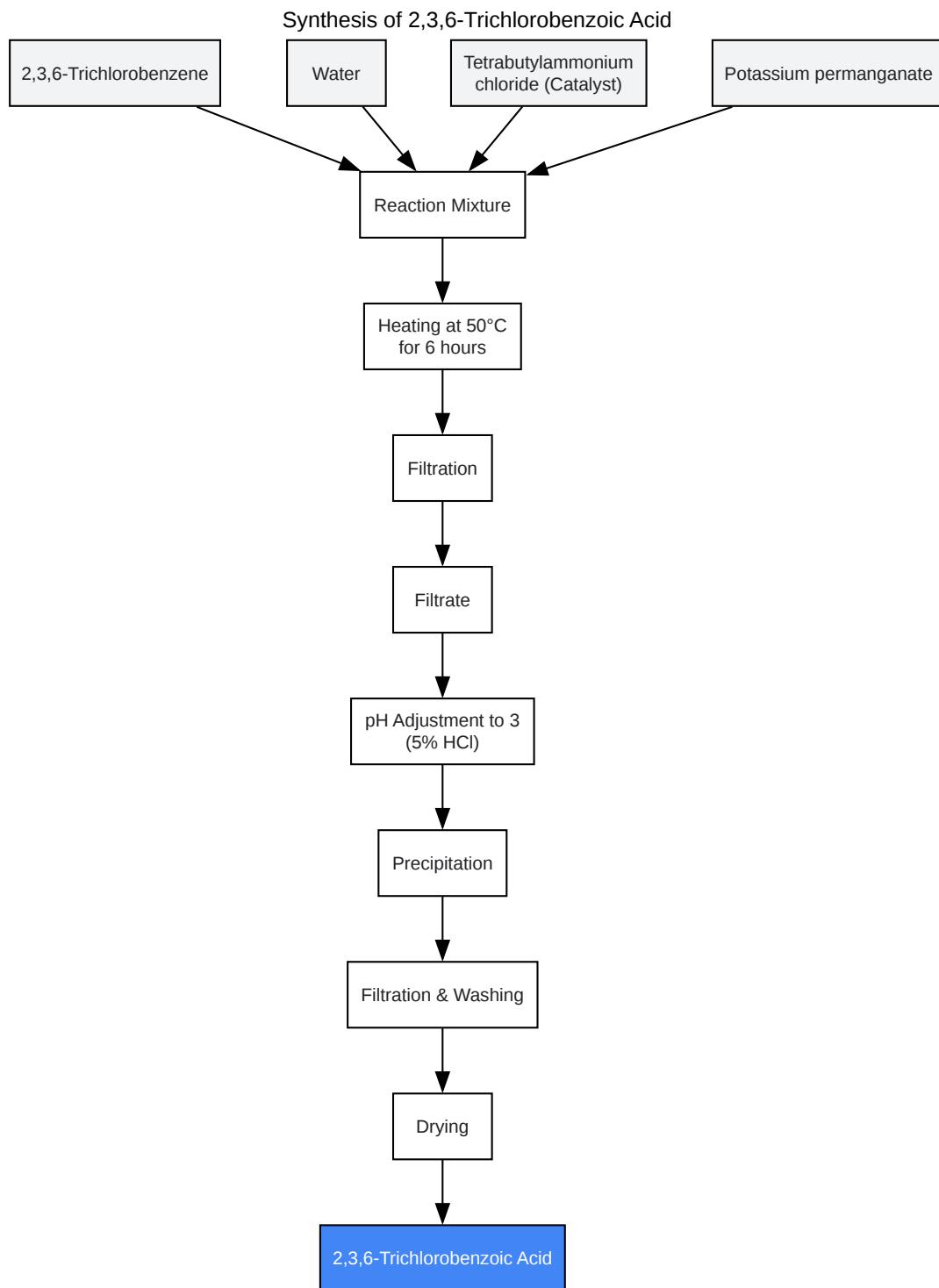
- 2,3,6-trichlorobenzene

- Water
- Tetrabutylammonium chloride (phase-transfer catalyst)
- Potassium permanganate
- 5% Hydrochloric acid solution

Procedure:

- To 100 mL of water, add 2,3,6-trichlorobenzene.
- Add 0.4 g of tetrabutylammonium chloride to the mixture.
- Gradually add 63 g of potassium permanganate.
- Heat the reaction mixture to 50 °C for 6 hours.
- Upon completion, filter the reaction mixture.
- Adjust the pH of the filtrate to 3 with a 5% hydrochloric acid solution, which will result in the precipitation of a white solid.
- Collect the precipitate by filtration.
- Wash the solid with a small amount of water.
- Dry the product to obtain **2,3,6-trichlorobenzoic acid**.

This method has been reported to yield a product with 95% purity and a 96% yield.[\[1\]](#)



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Caption: Workflow for the synthesis of **2,3,6-Trichlorobenzoic acid**.

Applications

2,3,6-TBA is recognized as a potent synthetic auxin, a class of compounds that mimic the effects of the plant hormone auxin.[\[1\]](#)[\[5\]](#) This property is the basis for its primary application.

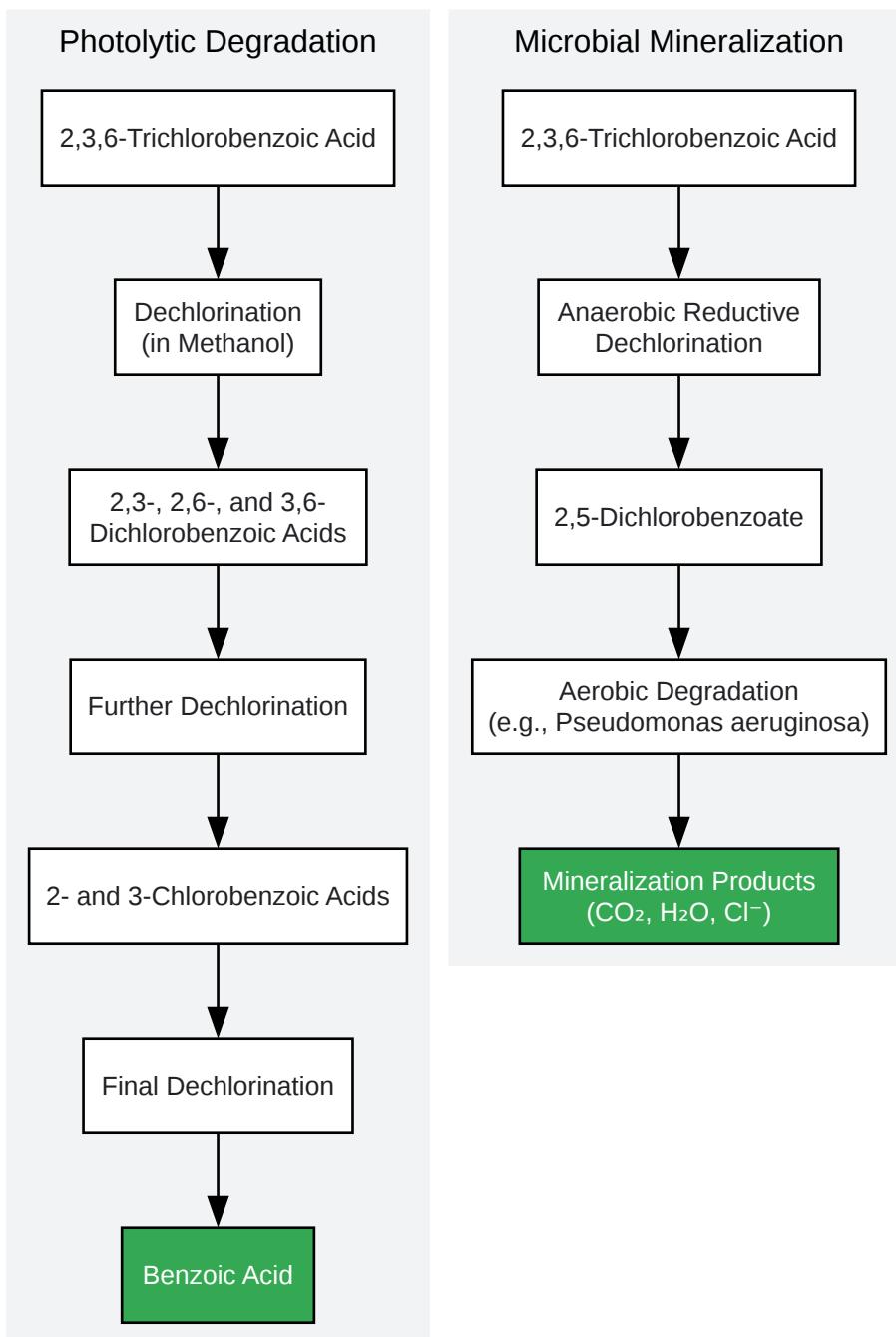
- Herbicide: It has been used as a pre-emergent and early post-emergent herbicide to control broad-leaved perennial and annual weeds in cereal crops.[\[1\]](#)[\[2\]](#) However, its use as an active ingredient in herbicide formulations has been canceled in the United States.[\[5\]](#)[\[7\]](#)
- Pharmaceutical Intermediate: **2,3,6-Trichlorobenzoic acid** serves as a crucial starting material in the synthesis of various active pharmaceutical ingredients.[\[3\]](#)

Environmental Fate and Microbial Degradation

The environmental persistence and degradation of 2,3,6-TBA are of significant interest due to its herbicidal use.

- Photodegradation: When exposed to light, particularly in a solvent like methanol, **2,3,6-trichlorobenzoic acid** can undergo dechlorination. This process can lead to the formation of various dichlorobenzoic and chlorobenzoic acids, and ultimately benzoic acid.[\[1\]](#)[\[2\]](#)
- Microbial Mineralization: A co-culture of anaerobic and aerobic bacteria has been shown to completely mineralize 2,3,6-TBA. The anaerobic bacteria initiate the process by reductively dechlorinating the molecule at the ortho-position to produce 2,5-dichlorobenzoate. Subsequently, aerobic bacteria can utilize 2,5-dichlorobenzoate as a growth substrate.[\[11\]](#) The cometabolism of 2,3,6-trichlorobenzoate by various microbial populations has also been a subject of study.[\[12\]](#)[\[13\]](#)

Environmental Degradation Pathways of 2,3,6-TBA

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Caption: Photolytic and microbial degradation pathways of 2,3,6-TBA.

Toxicity and Safety

2,3,6-Trichlorobenzoic acid is classified as a poison and is moderately toxic through ingestion and other routes of exposure.[1]

- Health Hazards: Exposure can lead to liver damage.[7]
- Decomposition: When heated to decomposition, it emits toxic fumes of hydrogen chloride, which can form corrosive hydrochloric acid upon contact with moisture.[1][7]

Standard laboratory safety precautions, including the use of personal protective equipment, should be strictly followed when handling this compound.

Analytical Methods

The detection and quantification of 2,3,6-TBA residues in environmental samples are crucial for monitoring and regulatory purposes.

Experimental Protocol: Residue Analysis in Soil

A common method for the determination of 2,3,6-TBA residues in soil involves gas-liquid chromatography (GLC) after derivatization.[5]

Principle: The acidic nature of 2,3,6-TBA allows for its extraction from the soil matrix. It is then converted to a more volatile ester derivative (e.g., methyl ester) to facilitate analysis by gas chromatography, typically with an electron capture detector (ECD) for high sensitivity towards halogenated compounds.

General Procedure:

- **Extraction:** The soil sample is extracted with a suitable solvent mixture, often an alkaline solution to deprotonate the acid and enhance its solubility in the aqueous phase.
- **Cleanup:** The extract is partitioned and cleaned up to remove interfering co-extractives.
- **Derivatization:** The cleaned extract containing the acid is esterified. This can be achieved using reagents like diazomethane or by ion-pair alkylation.

- GLC Analysis: The resulting ester derivative is analyzed by gas-liquid chromatography.

This method can achieve detection limits in the range of 0.01-0.05 µg/g with recoveries greater than 80%.^[5]

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